molecular formula C15H12ClN5OS2 B4231774 2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

Cat. No. B4231774
M. Wt: 377.9 g/mol
InChI Key: SHMCNVUODXEZRA-UHFFFAOYSA-N
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Description

The chemical compound in focus is part of a broader class of compounds that have garnered interest due to their varied biological activities and potential applications in medicinal chemistry. The interest in such compounds stems from their structural diversity and the ability to interact with different biological targets.

Synthesis Analysis

The synthesis of compounds related to the one often involves multi-step chemical reactions that yield novel derivatives with potential antimicrobial activities. For instance, compounds with similar structural frameworks have been synthesized through reactions involving substituted benzylchlorides and chloroacetic acid, confirming their structures via 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and sometimes single-crystal X-ray diffraction. These techniques provide detailed information on the molecular geometry, bond lengths, angles, and overall confirmation of the synthesized compounds (Adhami et al., 2014).

Chemical Reactions and Properties

Compounds within this category often undergo further chemical reactions, leading to the formation of new derivatives with potential biological activities. The reactivity of specific functional groups within these molecules can be exploited to synthesize a wide range of heterocyclic compounds, which are then tested for various biological activities, including antimicrobial and anticancer properties (Mohamed et al., 2020).

Mechanism of Action

1,3,4-Thiadiazole derivatives have shown extensive biological activities. For example, two compounds named 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea and 1-{5-[(3-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylurea were found to be highly potent in sleep and MES test compared with the standard .

Future Directions

The development of new 1,3,4-thiadiazole derivatives with improved potency and specificity is an active area of research. These compounds have potential applications in various fields including medicine and agriculture .

properties

IUPAC Name

2-benzylsulfanyl-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5OS2/c1-9-20-21-15(24-9)19-13(22)12-11(16)7-17-14(18-12)23-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMCNVUODXEZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
Reactant of Route 4
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(benzylthio)-5-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-pyrimidinecarboxamide

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